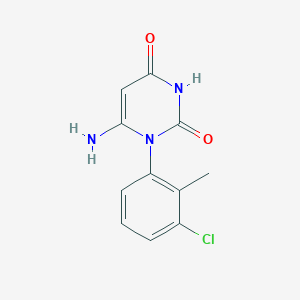methyl}-5-oxopyrrolidine-2-carboxamide CAS No. 2094051-05-3](/img/structure/B2544901.png)
(2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide, also known as Boc-5-oxo-L-proline benzyl ether, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
(2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide has been used in a variety of scientific research applications. It has been shown to have potential as a therapeutic agent for the treatment of cancer, as it inhibits the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it reduces the production of inflammatory cytokines. Additionally, this compound has been used in the development of new drugs and drug delivery systems.
Mechanism of Action
The mechanism of action of (2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation. It may also interact with cell signaling pathways to regulate cellular processes.
Biochemical and physiological effects:
This compound has been shown to have biochemical and physiological effects in vitro and in vivo. It inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. It has also been shown to have low toxicity in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of (2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide is its potential as a therapeutic agent for cancer and inflammation. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of (2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to explore its potential as a drug delivery system. Additionally, its potential as a therapeutic agent for other diseases, such as Alzheimer's disease, could be explored.
Synthesis Methods
The synthesis of (2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide involves the reaction of (2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamideproline with benzyl chloroformate, followed by the addition of 4-(benzyloxy)benzyl cyanide. The resulting compound is then purified through a series of chromatographic techniques. This synthesis method has been optimized for high yield and purity.
properties
IUPAC Name |
(2R)-N-[cyano-(4-phenylmethoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c21-12-18(23-20(25)17-10-11-19(24)22-17)15-6-8-16(9-7-15)26-13-14-4-2-1-3-5-14/h1-9,17-18H,10-11,13H2,(H,22,24)(H,23,25)/t17-,18?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLBXFPUIUGEEB-QNSVNVJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1C(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(cyclohexyloxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2544818.png)
![N-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2544820.png)
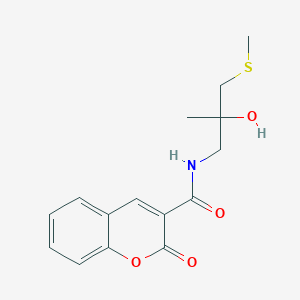
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2544825.png)

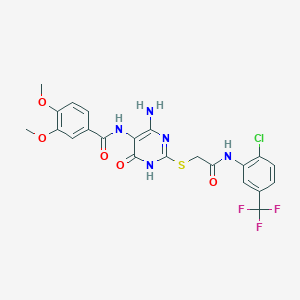
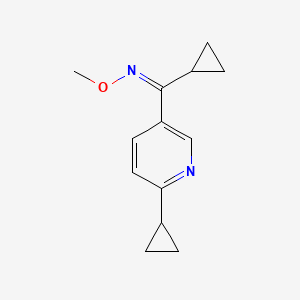
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide](/img/structure/B2544830.png)
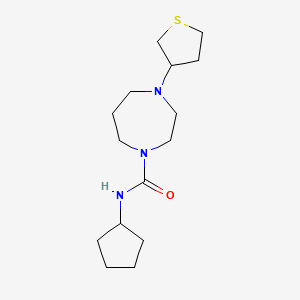
![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2544832.png)
![9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione](/img/structure/B2544833.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2544834.png)

